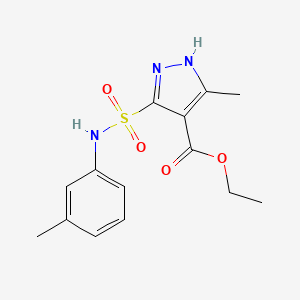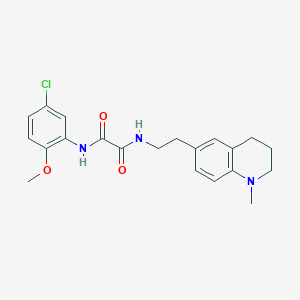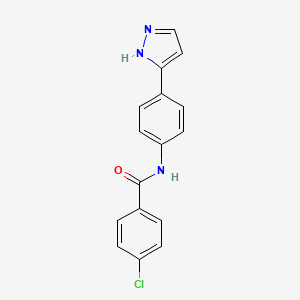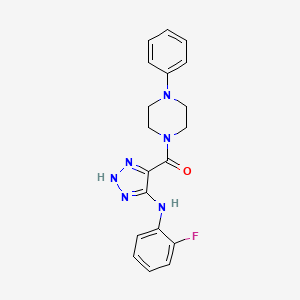![molecular formula C20H20N2OS B2659853 Benzo[d]thiazol-2-yl(3-phenylazepan-1-yl)methanone CAS No. 1706242-80-9](/img/structure/B2659853.png)
Benzo[d]thiazol-2-yl(3-phenylazepan-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Benzo[d]thiazol-2-yl(3-phenylazepan-1-yl)methanone” is a compound that has been studied for its potential therapeutic properties . It is a derivative of benzothiazole, a heterocyclic compound with a bicyclic structure, which consists of a benzene ring fused to a thiazole ring .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Wissenschaftliche Forschungsanwendungen
Anti-mycobacterial Activity
The scaffold of benzo[d]thiazol-2-yl(piperazin-1-yl)methanone has been identified as a promising new anti-mycobacterial chemotype. A study found that several derivatives exhibited potential anti-tubercular activity against the Mycobacterium tuberculosis H37Rv strain, with some compounds demonstrating low cytotoxicity and promising therapeutic indices. This highlights the potential for developing new treatments for tuberculosis based on modifications of this chemical structure (Pancholia et al., 2016).
Antimicrobial and Cytotoxicity Evaluation
Another research avenue explores the synthesis of novel (5-(3-(1H-benzo[d]imidazol-2-yl)-4-hydroxybenzyl)benzofuran-2-yl)(phenyl)methanone analogs, which have been evaluated for in vitro antimicrobial activity and cytotoxicity. Some derivatives demonstrated significant activity against various bacterial and fungal strains, and were found to be non-toxic against human cervical and Supt1 cancer cell lines. This indicates the compound's potential as a lead for developing new antimicrobial agents with low cytotoxicity (Shankar et al., 2018).
Synthesis and Pharmacological Potential
The benzothiazole moiety, including structures similar to Benzo[d]thiazol-2-yl(3-phenylazepan-1-yl)methanone, has been associated with a broad spectrum of biological activity. A study focusing on the design, synthesis, and characterization of benzothiazole analogues revealed their promising pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities. This underscores the versatility of benzothiazole derivatives in pharmaceutical research (Venugopala, 2017).
Spectroscopic Analysis and Theoretical Studies
The compound (E)-(4-(2-(benzo[d]thiazol-2-yl)hydrazono)-3-methyl-2,6-diphenylpiperidin-1-yl)(phenyl)methanone and its derivatives were synthesized and characterized through spectroscopic methods and density functional theory (DFT). This study not only provided insights into the chemical structure of these compounds but also highlighted their potential as nonlinear optical (NLO) materials, demonstrating the compound's relevance in materials science (Rajaraman et al., 2015).
Eigenschaften
IUPAC Name |
1,3-benzothiazol-2-yl-(3-phenylazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c23-20(19-21-17-11-4-5-12-18(17)24-19)22-13-7-6-10-16(14-22)15-8-2-1-3-9-15/h1-5,8-9,11-12,16H,6-7,10,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYAKONJVAXPPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=CC=C2)C(=O)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}thiophene-2-carboxamide](/img/structure/B2659775.png)



![N-(3-chlorobenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2659782.png)
![N-[[4-cyclohexyl-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2659786.png)


![3-chloro-N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2659792.png)
